N-(4-bromo-2-fluorophenyl)-1,5-dimethyl-1H-pyrazole-4-sulfonamide
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Overview
Description
N-(4-bromo-2-fluorophenyl)-1,5-dimethyl-1H-pyrazole-4-sulfonamide is an organic compound that features a pyrazole ring substituted with a sulfonamide group, a bromo-fluorophenyl group, and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-fluorophenyl)-1,5-dimethyl-1H-pyrazole-4-sulfonamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the pyrazole derivative with sulfonyl chloride in the presence of a base such as triethylamine.
Bromination and Fluorination: The bromo and fluoro substituents are introduced through electrophilic aromatic substitution reactions using bromine and fluorine sources, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-fluorophenyl)-1,5-dimethyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromo and fluoro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The sulfonamide group can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
N-(4-bromo-2-fluorophenyl)-1,5-dimethyl-1H-pyrazole-4-sulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly as enzyme inhibitors or receptor modulators.
Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-fluorophenyl)-1,5-dimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the bromo and fluoro substituents can enhance binding affinity through halogen bonding. The pyrazole ring can participate in π-π stacking interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromo-2-fluorophenyl)-1H-pyrazole-4-sulfonamide
- N-(4-chloro-2-fluorophenyl)-1,5-dimethyl-1H-pyrazole-4-sulfonamide
- N-(4-bromo-2-chlorophenyl)-1,5-dimethyl-1H-pyrazole-4-sulfonamide
Uniqueness
N-(4-bromo-2-fluorophenyl)-1,5-dimethyl-1H-pyrazole-4-sulfonamide is unique due to the specific combination of substituents on the pyrazole ring, which can influence its chemical reactivity and biological activity. The presence of both bromo and fluoro groups can enhance its binding affinity and selectivity towards specific molecular targets.
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-1,5-dimethylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrFN3O2S/c1-7-11(6-14-16(7)2)19(17,18)15-10-4-3-8(12)5-9(10)13/h3-6,15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCYRWJBFLADUKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)S(=O)(=O)NC2=C(C=C(C=C2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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